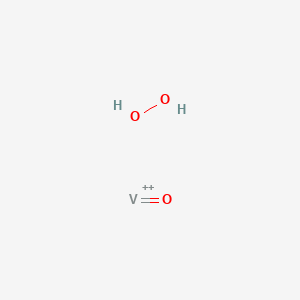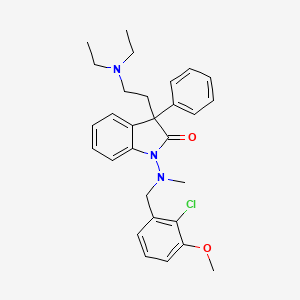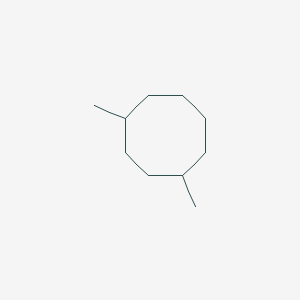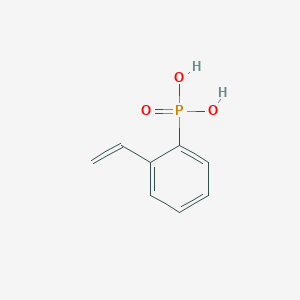
Acetic acid;penta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;penta-2,4-dien-1-ol is a compound with the molecular formula C₇H₁₂O₃ It is a combination of acetic acid and penta-2,4-dien-1-ol, which is a type of dienol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;penta-2,4-dien-1-ol can be achieved through several methods. One common approach involves the reaction of penta-2,4-dien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature and yields the desired compound in good purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;penta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Acetic acid;penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules through reactions like the Diels-Alder reaction.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of acetic acid;penta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound may also interact with other enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Penta-2,4-dien-1-ol: A similar compound with a slightly different structure, known for its use in organic synthesis.
Acetic acid: A simple carboxylic acid with widespread applications in industry and research.
Hexa-2,4-dien-1-ol: Another dienol with similar chemical properties and applications.
Uniqueness
Acetic acid;penta-2,4-dien-1-ol is unique due to its combination of acetic acid and penta-2,4-dien-1-ol, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological activities .
Properties
CAS No. |
24673-22-1 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
acetic acid;penta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h2-4,6H,1,5H2;1H3,(H,3,4) |
InChI Key |
RKQAYORUEMFRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


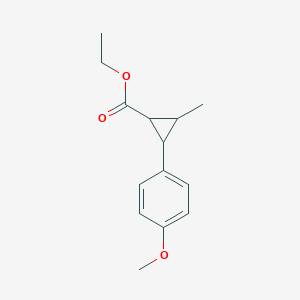

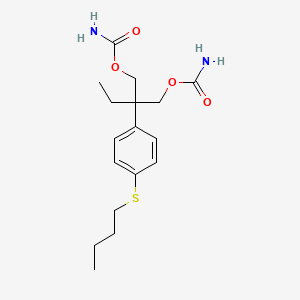
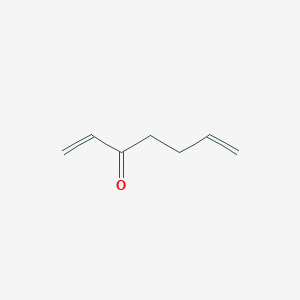

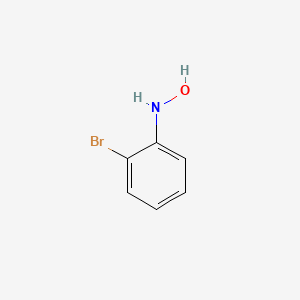
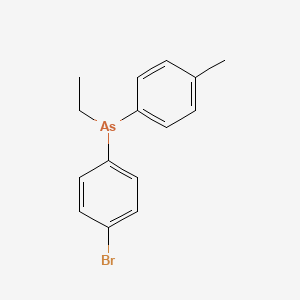
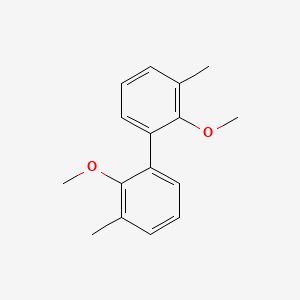
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

